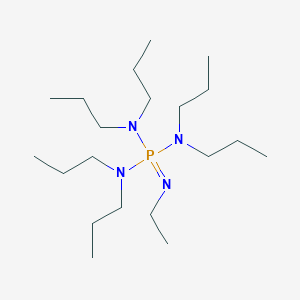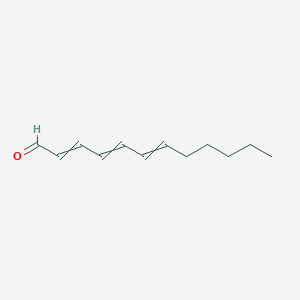
Cyclohexadienol, 3,5-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexadienol, 3,5-dibromo- is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure Cyclohexadienol, 3,5-dibromo- is characterized by the presence of two bromine atoms attached to the cyclohexadienol ring at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexadienol, 3,5-dibromo- typically involves the bromination of cyclohexadienol. One common method is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and an oxidant. This method proceeds in water and provides high yields of the desired product . Another approach involves the use of bromine in the presence of a solvent-free continuous pipeline reaction device, which allows for precise control of reaction conditions .
Industrial Production Methods
Industrial production of Cyclohexadienol, 3,5-dibromo- often employs large-scale bromination processes. These processes are designed to maximize yield and minimize the generation of side products. The use of solvent-free methods is preferred to reduce environmental pollution and potential safety hazards .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexadienol, 3,5-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding cyclohexadienol.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of cyclohexadienone derivatives.
Reduction: Formation of cyclohexadienol.
Substitution: Formation of substituted cyclohexadienol derivatives.
Aplicaciones Científicas De Investigación
Cyclohexadienol, 3,5-dibromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Cyclohexadienol, 3,5-dibromo- involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromosalicylaldehyde: Similar in structure but contains an aldehyde group instead of a hydroxyl group.
1,3-Dibromo-5,5-dimethylhydantoin: Used as a brominating agent but differs in its core structure.
Cyclohexadienone: Similar ring structure but lacks bromine atoms
Uniqueness
Cyclohexadienol, 3,5-dibromo- is unique due to its specific substitution pattern and the presence of bromine atoms at the 3 and 5 positions. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
84720-63-8 |
|---|---|
Fórmula molecular |
C6H6Br2O |
Peso molecular |
253.92 g/mol |
Nombre IUPAC |
3,5-dibromocyclohexa-1,3-dien-1-ol |
InChI |
InChI=1S/C6H6Br2O/c7-4-1-5(8)3-6(9)2-4/h1-2,5,9H,3H2 |
Clave InChI |
KTTSMCFKCIGBKX-UHFFFAOYSA-N |
SMILES canónico |
C1C(C=C(C=C1O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


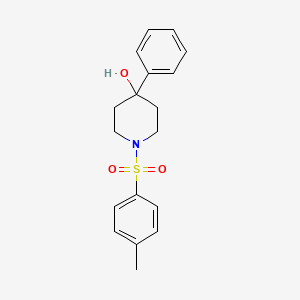
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)
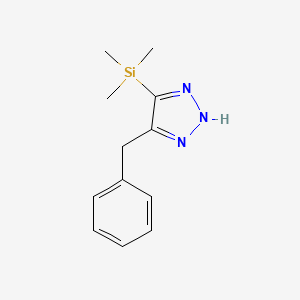

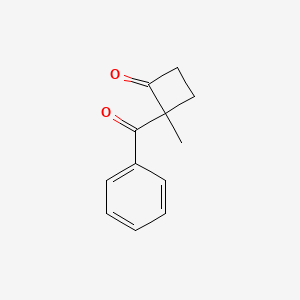

![2,6-Diphenyl-4-[(9H-thioxanthen-9-ylidene)ethenylidene]-4H-pyran](/img/structure/B14417610.png)
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)



